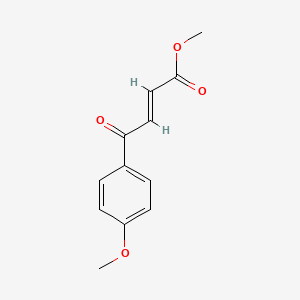
methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is a fascinating compound with a unique structure characterized by its pyrazole ring and enone moiety
Preparation Methods
Synthetic Routes
The synthesis of methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate generally involves the following steps:
Formation of the Pyrazole Ring: : Starting with a suitable precursor such as 1-methyl-1H-pyrazole-4-carboxaldehyde, this compound can be synthesized through condensation reactions.
Aldol Condensation: : The next key step involves an aldol condensation between the pyrazole derivative and methyl acrylate to form the enone moiety.
Reaction Conditions: : These reactions typically occur under basic conditions with the presence of catalysts to facilitate the formation of the enone structure.
Industrial Production Methods
In industrial settings, the synthesis can be scaled up with the use of efficient catalytic systems and optimized reaction conditions to enhance yield and purity. Key considerations include reaction temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate undergoes various types of chemical reactions, demonstrating its reactivity:
Oxidation: : It can be oxidized using oxidizing agents such as potassium permanganate, leading to carboxylic acids.
Reduction: : Using reducing agents like lithium aluminium hydride can reduce the enone to a corresponding alcohol.
Substitution: : Nucleophilic substitution reactions are feasible, especially on the ester group, leading to derivatives with potential biological activity.
Addition: : The compound's double bond allows it to undergo addition reactions with halogens and hydrogenation reactions.
Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically leads to carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
The applications of methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate span several scientific domains:
Chemistry: : It serves as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: : Researchers study its biological activity for potential use in drug development, particularly due to its pyrazole ring, which is common in many pharmaceuticals.
Industry: : Utilized in the production of agrochemicals and dyes due to its versatile reactivity.
Mechanism of Action
The mechanism by which methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate exerts its effects involves interactions with various molecular targets:
Molecular Targets: : It may bind to enzymes or receptors, influencing biochemical pathways.
Pathways Involved: : Depending on its derivatives, it can inhibit or activate specific enzymes, impacting processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Comparing methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate with similar compounds helps highlight its uniqueness:
Similar Compounds: : Compounds like ethyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate or methyl (2E)-3-(1H-pyrazol-4-yl)prop-2-enoate share structural similarities but vary in specific functional groups.
Uniqueness: : The presence of both the pyrazole ring and the enone moiety in this compound provides unique reactivity and potential biological activity.
Properties
CAS No. |
1295583-21-9 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



